
2,3,5,6-Tetrafluoro-4-methylaniline
Overview
Description
2,3,5,6-Tetrafluoro-4-methylaniline, also known as TFMA, is an organic compound that belongs to the family of fluorinated aromatic amines. It is widely used in scientific research applications due to its unique properties and potential benefits.
Mechanism of Action
Target of Action
This compound is often used as a building block in organic synthesis
Mode of Action
It’s known to participate in reactions such as the suzuki–miyaura cross-coupling , which is a type of palladium-catalyzed carbon–carbon bond-forming reaction. This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its mild conditions and functional group tolerance .
Biochemical Pathways
The biochemical pathways affected by 2,3,5,6-Tetrafluoro-4-methylaniline are not well-documented. As a building block in organic synthesis, it’s likely involved in various synthetic pathways depending on the specific reactions it’s used in. For example, it’s used in the Suzuki–Miyaura cross-coupling reaction, which forms carbon-carbon bonds and is a key step in many synthetic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the reactions it’s involved in. For example, the compound’s melting point is reported to be 63-64°C , and its density is 1.44 g/mL at 25°C . These properties could influence how it behaves under different environmental conditions.
Advantages and Limitations for Lab Experiments
2,3,5,6-Tetrafluoro-4-methylaniline has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions, making it easy to handle and store. However, this compound has some limitations. It is highly toxic and must be handled with care. It is also difficult to purify, which can lead to impurities in the final product.
Future Directions
There are several future directions for 2,3,5,6-Tetrafluoro-4-methylaniline research. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the study of this compound's potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Additionally, the development of new analytical methods for detecting and quantifying this compound in biological samples could lead to a better understanding of its mechanism of action and potential benefits.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-methylaniline has been extensively used in scientific research as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It has also been used as a probe for studying the reactivity and selectivity of various chemical reactions. This compound's unique properties, such as its high electronegativity and steric hindrance, make it an ideal candidate for these applications.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJIBKOEKYHHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502779 | |
| Record name | 2,3,5,6-Tetrafluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4127-63-3 | |
| Record name | 2,3,5,6-Tetrafluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


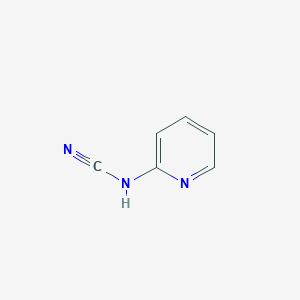
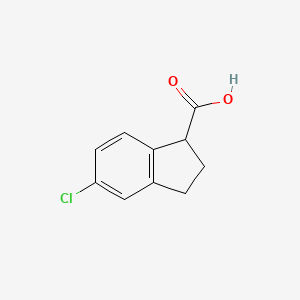
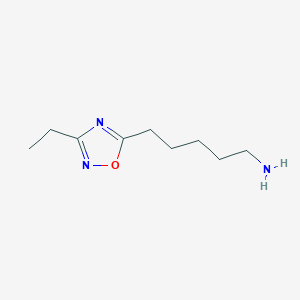

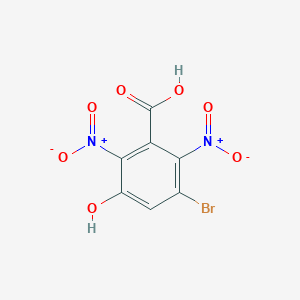



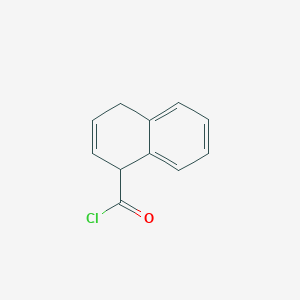


![Ethyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B1611156.png)


